molecular formula C10H14BrNO B15314449 3-(4-Bromo-2-methylphenoxy)propan-1-amine

3-(4-Bromo-2-methylphenoxy)propan-1-amine

Cat. No.: B15314449
M. Wt: 244.13 g/mol
InChI Key: MZSXAYXFCKWCEZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound features a bromine atom attached to a methyl-substituted phenoxy group, which is further connected to a propan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenoxy)propan-1-amine typically involves the reaction of 4-bromo-2-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium carbonate as bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methylphenoxy)propan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-(4-bromo-2-methylphenoxy)propan-1-amine

InChI

InChI=1S/C10H14BrNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3

InChI Key

MZSXAYXFCKWCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN

Origin of Product

United States

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